methyl 2-amino-4-(benzyloxy)butanoate hydrochloride
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Overview
Description
Methyl 2-amino-4-(benzyloxy)butanoate hydrochloride is a chemical compound with the molecular formula C12H17NO3·HCl. It is commonly used in organic synthesis and has applications in various fields of scientific research. The compound is known for its unique structure, which includes an amino group, a benzyloxy group, and a butanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-(benzyloxy)butanoate hydrochloride typically involves the esterification of 2-amino-4-(benzyloxy)butanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized for maximum yield and purity, and the product is typically isolated through continuous extraction and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(benzyloxy)butanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amine derivatives.
Scientific Research Applications
Methyl 2-amino-4-(benzyloxy)butanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(benzyloxy)butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The benzyloxy group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-(methoxy)butanoate hydrochloride: Similar structure but with a methoxy group instead of a benzyloxy group.
Methyl 2-amino-4-(ethoxy)butanoate hydrochloride: Contains an ethoxy group instead of a benzyloxy group.
Uniqueness
Methyl 2-amino-4-(benzyloxy)butanoate hydrochloride is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and influence its interaction with biological targets. This structural feature may provide distinct advantages in certain applications, such as drug design and synthesis.
Properties
CAS No. |
102639-80-5 |
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Molecular Formula |
C12H18ClNO3 |
Molecular Weight |
259.73 g/mol |
IUPAC Name |
methyl 2-amino-4-phenylmethoxybutanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-15-12(14)11(13)7-8-16-9-10-5-3-2-4-6-10;/h2-6,11H,7-9,13H2,1H3;1H |
InChI Key |
NUWNHEQZQWCWMR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCOCC1=CC=CC=C1)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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